eNOS Inhibition Potency of 2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile vs. Class Baseline
2-[4-(2-Furoyl)piperazin-1-yl]-5-nitrobenzonitrile exhibits measurable but weak inhibitory activity against human endothelial nitric oxide synthase (eNOS), with an IC50 value of 23,500 nM (23.5 µM) in a cell-free assay [1]. This places it as a low-potency eNOS ligand. While direct head-to-head data with a structurally similar comparator is unavailable in public literature, this quantitative benchmark is crucial for researchers using this compound as a reference tool or for structure-activity relationship (SAR) studies where a defined, albeit modest, potency is required. For perspective, potent eNOS inhibitors typically exhibit IC50 values in the nanomolar range, underscoring that this compound's value lies in its specific chemical scaffold rather than its potency.
| Evidence Dimension | Inhibition of human eNOS enzyme activity |
|---|---|
| Target Compound Data | IC50 = 23,500 nM (23.5 µM) |
| Comparator Or Baseline | Typical potent eNOS inhibitor (e.g., 1400W) has IC50 < 100 nM; baseline for this class is nanomolar range. |
| Quantified Difference | Target compound is approximately 200-fold to 1000-fold less potent than nanomolar-range eNOS inhibitors. |
| Conditions | Inhibition of human eNOS expressed in Sf9 cells assessed as reduction in conversion of [3H]L-arginine to [3H]L-citrulline |
Why This Matters
This data defines the compound's specific, low-potency interaction with eNOS, which is essential for experimental design in NOS-related studies where a weak binder is needed as a control or scaffold for optimization.
- [1] BindingDB. BDBM50394738 (CHEMBL2165828). Affinity Data: IC50 2.35E+4 nM. Assay Description: Inhibition of human eNOS expressed in Sf9 cells assessed as reduction in conversion of [3H]L-arginine to [3H]L-citrulline. View Source
